molecular formula C15H13N5O3S2 B2568229 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-96-9

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2568229
CAS No.: 2097923-96-9
M. Wt: 375.42
InChI Key: VSFDICKRMDADGH-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, a pyridine ring, and a piperazinone structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiadiazole structures are often explored as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Biochemistry: Used as probes or inhibitors in biochemical assays.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Environmental Science: Applications in the detection and removal of pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base.

    Coupling with Pyridine and Piperazinone: This step may involve nucleophilic substitution or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to handle the complex multi-step processes efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups or ring structures.

Mechanism of Action

The mechanism of action for compounds like 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiadiazole moiety could play a key role in binding to the target site, while the sulfonyl and piperazinone groups might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-2-yl)piperazin-2-one: Similar structure with a different position of the pyridine ring.

    4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer.

    4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(quinolin-3-yl)piperazin-2-one: Contains a quinoline ring instead of pyridine.

Uniqueness

The unique combination of the benzothiadiazole, sulfonyl, pyridine, and piperazinone groups in 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c21-14-10-19(7-8-20(14)11-3-2-6-16-9-11)25(22,23)13-5-1-4-12-15(13)18-24-17-12/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDICKRMDADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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